Methyl 2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction is usually carried out in N,N-dimethylformamide with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions.
Oxidation: Commonly uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: Utilizes alkyl halides in the presence of a base.
Formylation: Involves formylating agents like formic acid or formamide.
Nitrosation: Uses nitrosating agents such as sodium nitrite in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis may yield carboxylic acids, while oxidation could produce ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for the progression of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 7-Phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
Methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate stands out due to its specific structural features that enhance its binding affinity to CDK2, making it a more potent inhibitor compared to similar compounds .
Eigenschaften
Molekularformel |
C27H20N4O3 |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
methyl 2-[(5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H20N4O3/c1-34-27(33)20-14-8-9-15-21(20)29-26(32)23-17-25-28-22(18-10-4-2-5-11-18)16-24(31(25)30-23)19-12-6-3-7-13-19/h2-17H,1H3,(H,29,32) |
InChI-Schlüssel |
AOOSYAUEMFYWIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.